molecular formula C14H16N2OS B2863185 1-(5-Methyl-3-((2-phenylethyl)amino)-2,4-thiazolyl)ethan-1-one CAS No. 196797-05-4

1-(5-Methyl-3-((2-phenylethyl)amino)-2,4-thiazolyl)ethan-1-one

Cat. No. B2863185
CAS RN: 196797-05-4
M. Wt: 260.36
InChI Key: DDGAJTSTLITUJK-UHFFFAOYSA-N
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Description

1-(5-Methyl-3-((2-phenylethyl)amino)-2,4-thiazolyl)ethan-1-one, also known as MET or Methylethylthiazole, is a synthetic compound that is widely used in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes.

Scientific Research Applications

Synthesis and Reactivity

Thiazole and thiadiazole derivatives, similar in structure to the specified compound, have been synthesized through various chemical reactions. For instance, the reactions of N-(1-chloro-2-oxo-2-phenylethyl) carboxamides with thiosemicarbazide and its derivatives have led to the formation of 5-amino-2-hydrazino-1,3-thiazole derivatives. These derivatives exhibit interesting recyclization and acid hydrolysis properties, producing substituted 3-amino-2-thiohydantoins under certain conditions (Balya et al., 2008).

Molecular Dynamics and Corrosion Inhibition

Thiazole and thiadiazole derivatives have also been studied for their potential in corrosion inhibition. Quantum chemical and molecular dynamics simulation studies have predicted the corrosion inhibition performances of certain thiazole derivatives against the corrosion of iron, demonstrating the utility of these compounds in materials science and engineering applications (Kaya et al., 2016).

Antimicrobial and Antimalarial Activities

Further research has explored the antimicrobial and antimalarial properties of imidazo[2,1-b]thiazole derivatives. These compounds have been synthesized using green chemistry approaches and tested for their biological activities, showing promising results against various bacterial strains and malaria (Vekariya et al., 2017).

Molecular Structure Investigation

The study of the molecular and electronic structure of thiazol-2-amine derivatives has provided insights into their conformational flexibility and electronic properties. Such investigations are crucial for understanding the chemical behavior and potential applications of these compounds in various scientific domains (Özdemir et al., 2009).

Antiviral Activity Against COVID-19

Notably, some thiadiazole derivatives have been synthesized and identified as potential inhibitors against COVID-19's main protease. Through structure-guided virtual screening approaches, these compounds have shown good docking scores, highlighting their potential in antiviral drug development (Rashdan et al., 2021).

properties

IUPAC Name

1-[4-methyl-2-(2-phenylethylamino)-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c1-10-13(11(2)17)18-14(16-10)15-9-8-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGAJTSTLITUJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NCCC2=CC=CC=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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